Lavoltidine, also known by its synonym Loxtidine, is an investigational small molecule classified as a histamine H2 receptor antagonist. Its primary therapeutic application is in the treatment of gastroesophageal reflux disease and related disorders by inhibiting gastric acid secretion. The compound has been studied for its efficacy in clinical trials, particularly in diagnosing and managing conditions related to excessive gastric acid production .
Lavoltidine is identified by the Chemical Abstracts Service number 76956-02-0 and has a molecular formula of . It belongs to a class of compounds that are designed to selectively block histamine H2 receptors, which are located on the parietal cells in the stomach lining. This classification places Lavoltidine among other H2 antagonists used for similar therapeutic purposes .
The synthesis of Lavoltidine involves several key steps:
These methods ensure that Lavoltidine can be produced with high purity and yield, essential for pharmaceutical applications.
Lavoltidine's molecular structure can be described as follows:
The compound consists of a triazole ring connected to a piperidine moiety and a phenoxy group, contributing to its biological activity against histamine H2 receptors .
Lavoltidine participates in various chemical reactions:
These reactions are crucial for both the synthesis and potential modification of Lavoltidine for therapeutic applications.
Lavoltidine functions primarily by selectively binding to histamine H2 receptors. This binding inhibits the action of histamine on these receptors located on gastric parietal cells, thereby reducing gastric acid secretion. By blocking these receptors, Lavoltidine effectively diminishes the activation of proton pumps responsible for acid production in the stomach . This mechanism underlies its therapeutic utility in treating gastroesophageal reflux disease.
Lavoltidine exhibits properties consistent with those of small molecule drugs, including good bioavailability and adherence to Lipinski's Rule of Five, indicating favorable pharmacokinetic profiles .
Lavoltidine has been primarily studied for its potential use in diagnosing and treating gastroesophageal reflux disease. Its ability to effectively inhibit gastric acid secretion makes it a candidate for further research in gastrointestinal disorders where acid regulation is critical . Clinical trials have explored its efficacy in various contexts related to reflux conditions, highlighting its relevance in modern therapeutic strategies against acid-related diseases .
Lavoltidine (INN/USAN/BAN; previously designated loxtidine with development codes AH-23,844 and AH-234844) emerged from systematic histamine H₂ receptor antagonist research pioneered by Glaxo Wellcome (now GlaxoSmithKline). Its core structure features a triazole-methylol moiety linked to a phenoxypropylamine chain with a piperidinylmethyl substitution (molecular formula: C₁₉H₂₉N₅O₂; molecular weight: 359.47 g/mol) [1] [6]. This design positioned it as a highly potent, non-competitive, and irreversible H₂ receptor antagonist, distinguishing it from earlier reversible agents like cimetidine and ranitidine [4] [6].
Preclinical studies demonstrated exceptional acid-suppressive properties, with lavoltidine achieving near-complete and prolonged inhibition of gastric acid secretion in animal models. Single-dose pharmacodynamic evaluations revealed a rapid onset of action and duration exceeding 24 hours – a critical pharmacological advantage over existing H₂ antagonists that typically required multiple daily doses [2] [3]. This profile suggested potential for once-daily dosing in humans, specifically targeting unmet needs in gastroesophageal reflux disease (GERD) management, such as sustained nocturnal acid control and rapid postprandial symptom relief [2] [3].
Table 1: Key Molecular and Pharmacological Characteristics of Lavoltidine
Property | Characteristic |
---|---|
Chemical Name | [1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol |
CAS Registry Number | 76956-02-0 |
Molecular Formula | C₁₉H₂₉N₅O₂ |
Molecular Weight | 359.47 g/mol |
Mechanism of Action | Irreversible, non-competitive H₂ receptor antagonism |
Primary Indication Target | Gastroesophageal Reflux Disease (GERD) |
Key Preclinical Advantage | Prolonged (>24hr) acid suppression after single dose |
Building on promising preclinical data, GlaxoSmithKline advanced lavoltidine into clinical development. A pivotal Phase II pharmacokinetic/pharmacodynamic (PK/PD) study initiated in 2006 directly compared multiple lavoltidine doses (specific doses undisclosed in available sources) against standard therapies: esomeprazole (40 mg/day) and ranitidine (300 mg/day) [3] [5]. This trial focused on healthy male volunteers and utilized intragastric pH monitoring as the primary efficacy endpoint. While detailed results remain unpublished, available data indicates lavoltidine demonstrated a rapid onset and superior potency in acid suppression relative to ranitidine, potentially rivaling the proton pump inhibitor (PPI) esomeprazole [3].
Concurrently, a dedicated Phase I pharmacodynamic study (NCT00551473) commenced in 2007 in Sydney, Australia. This open-label trial enrolled 18 healthy male volunteers (aged 18-55, BMI 19-30 kg/m²) to rigorously assess tolerance development – a known limitation of conventional H₂RAs. Participants received lavoltidine 40 mg orally once daily for 7 days. The primary outcome measured was the percentage of time gastric pH remained >4 over 24 hours on Days 1, 2, and 7. Secondary outcomes evaluated early tolerance (Day 2 vs. Day 1) and general safety [2] [10]. Results confirmed lavoltidine’s potent acid suppression but crucially sought to determine if its irreversible binding mechanism could overcome the tachyphylaxis (rapid tolerance) typically observed within days of starting reversible H₂RAs like ranitidine or famotidine [3] [4].
Table 2: Design and Objectives of Key Lavoltidine Clinical Trials
Trial Phase | Design | Key Comparators/Intervention | Primary Outcome Measures | Status & Location |
---|---|---|---|---|
Phase II PK/PD | Multi-dose comparison | Lavoltidine (multiple doses), Esomeprazole 40mg/day, Ranitidine 300mg/day | Acid suppression parameters (specific metrics undisclosed) | Started 2006; Details Unpublished |
Phase I PD (NCT00551473) | Open-label, single-group | Lavoltidine 40mg once daily x 7 days | % Time gastric pH >4 over 24hr (Days 1, 2, 7); Early tolerance | Completed 2007; Randwick, Australia |
Despite encouraging clinical pharmacodynamics, lavoltidine’s development was abruptly terminated in 1988 following the discovery of gastric carcinoid tumors in long-term rodent bioassays [1] [3]. Rats and mice administered lavoltidine for extended periods (6 months or more) developed these neuroendocrine tumors at a significantly increased incidence compared to controls [1] [8].
Scientific analysis attributed this oncogenic effect primarily to the drug’s unprecedented potency and duration of action, leading to profound and sustained achlorhydria (absence of gastric acid). This physiological state triggers compensatory hypergastrinemia – elevated levels of the hormone gastrin – a well-established growth factor for gastric enterochromaffin-like (ECL) cells [1] [3]. Prolonged ECL cell stimulation and hyperplasia under conditions of chronic hypergastrinemia represent the hypothesized pathway culminating in carcinoid tumor formation in rodents [1].
Importantly, researchers debated the human relevance of these findings. The effect was likely mechanism-based (due to extreme acid suppression) rather than a direct genotoxic effect of lavoltidine itself. While humans rarely develop gastric carcinoids solely from acid suppression, the regulatory risk was deemed prohibitive at the time [3]. This discontinuation highlighted critical challenges in translational toxicology, particularly regarding study designs for detecting rare tumors and interpreting findings linked to exaggerated pharmacology. Research subsequently indicated that optimizing rodent carcinogenicity study design (e.g., concentrating animals in control and high-dose groups) could enhance statistical power for detecting such effects [8]. Lavoltidine’s termination underscored the delicate balance between achieving maximal therapeutic efficacy and minimizing unintended biological consequences from potent, long-acting agents.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7